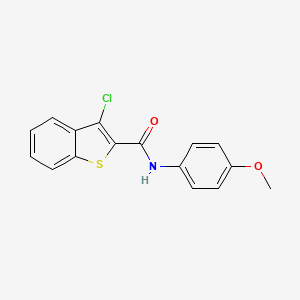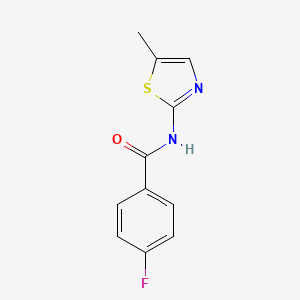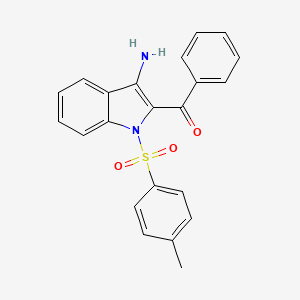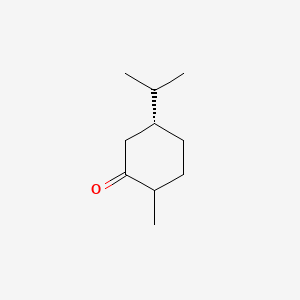
Quinoline, picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline picrate is a chemical compound formed by the combination of quinoline and picric acid Quinoline is a nitrogen-based heterocyclic aromatic compound, while picric acid is a nitroaromatic compound known for its explosive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoline picrate can be synthesized through a reaction between quinoline and picric acid. The reaction typically involves mixing equimolar amounts of quinoline and picric acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of quinoline picrate as a precipitate.
Industrial Production Methods: Industrial production of quinoline picrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoline picrate undergoes various chemical reactions, including:
Oxidation: Quinoline picrate can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide and other oxidized derivatives.
Reduction: Reduction of quinoline picrate can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Quinoline picrate can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline picrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline picrate involves its interaction with various molecular targets and pathways. In biological systems, quinoline picrate can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological target involved.
Vergleich Mit ähnlichen Verbindungen
Quinoline picrate can be compared with other similar compounds, such as:
Quinoline: The parent compound of quinoline picrate, known for its wide range of applications in chemistry and medicine.
Picric Acid: The other component of quinoline picrate, known for its explosive properties and use in the production of dyes and pigments.
Quinoline Derivatives: Compounds like quinoline N-oxide, halogenated quinolines, and alkylated quinolines, which have similar chemical properties and applications.
Uniqueness: Quinoline picrate is unique due to its combination of quinoline and picric acid, resulting in a compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1701-63-9 |
|---|---|
Molekularformel |
C15H10N4O7 |
Molekulargewicht |
358.26 g/mol |
IUPAC-Name |
quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
InChI-Schlüssel |
IUHDXLHMQOVWQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)









![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)



